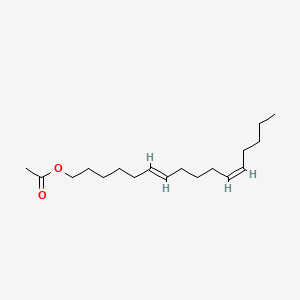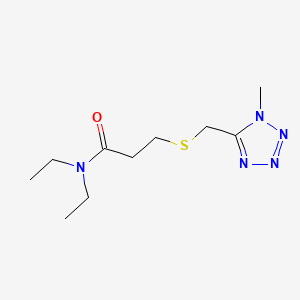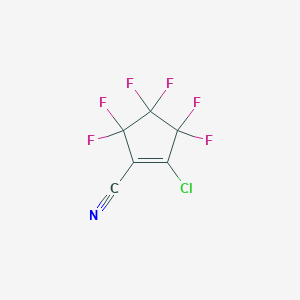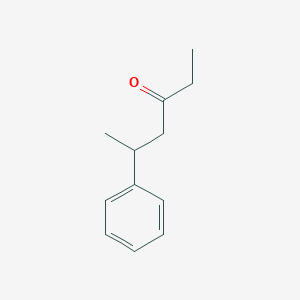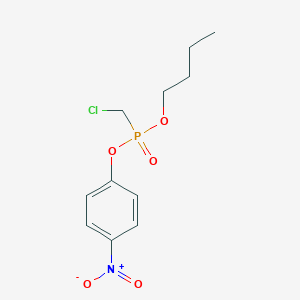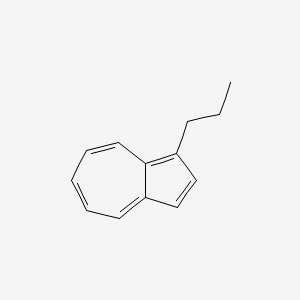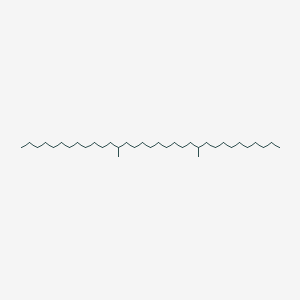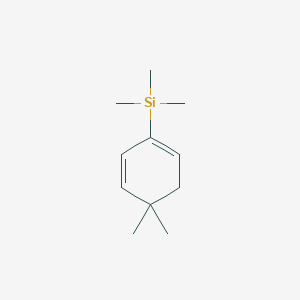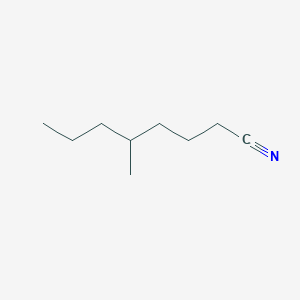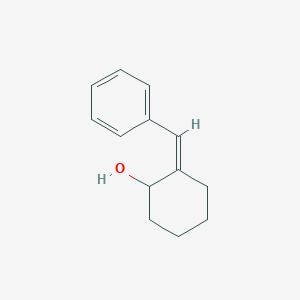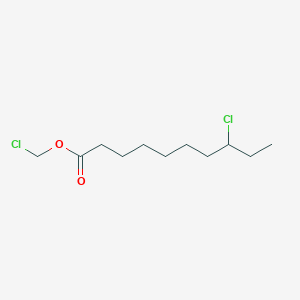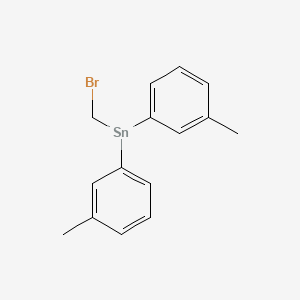
CID 71417991
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71417991” is a chemical entity listed in the PubChem database
Preparation Methods
Hydrolysis: This involves breaking down larger molecules into smaller units using water.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, to form the desired compound.
Industrial Production: Large-scale production methods may involve the use of specialized reactors and controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
CID 71417991 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of hydrogen or the loss of oxygen, typically using reagents such as lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions: The reactions typically occur under controlled temperatures and pressures, using catalysts to enhance reaction rates.
Major Products: The products formed depend on the specific reactions and conditions used, but they generally include derivatives and intermediates of the original compound.
Scientific Research Applications
CID 71417991 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in studies involving cellular processes and biochemical pathways.
Industry: It can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 71417991 involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
CID 71417991 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: These may include other chemical entities with similar structures or functional groups.
Uniqueness: The specific arrangement of atoms and the presence of unique functional groups may confer distinct properties and applications to this compound.
Properties
Molecular Formula |
C15H16BrSn |
|---|---|
Molecular Weight |
394.90 g/mol |
InChI |
InChI=1S/2C7H7.CH2Br.Sn/c2*1-7-5-3-2-4-6-7;1-2;/h2*2-3,5-6H,1H3;1H2; |
InChI Key |
ZWSWRBMWXSQMOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Sn](CBr)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



